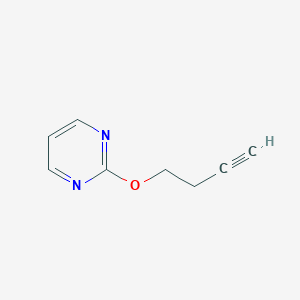

2-(But-3-yn-1-yloxy)pyrimidine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

111097-47-3 |

|---|---|

Molekularformel |

C8H8N2O |

Molekulargewicht |

148.16 g/mol |

IUPAC-Name |

2-but-3-ynoxypyrimidine |

InChI |

InChI=1S/C8H8N2O/c1-2-3-7-11-8-9-5-4-6-10-8/h1,4-6H,3,7H2 |

InChI-Schlüssel |

MQNQKDMXJFRITO-UHFFFAOYSA-N |

SMILES |

C#CCCOC1=NC=CC=N1 |

Kanonische SMILES |

C#CCCOC1=NC=CC=N1 |

Synonyme |

Pyrimidine, 2-(3-butynyloxy)- (9CI) |

Herkunft des Produkts |

United States |

Elucidation of Reaction Mechanisms and Transformational Pathways

Investigation of Intramolecular Cyclization Pathways

The structure of 2-(But-3-yn-1-yloxy)pyrimidine, featuring a pyrimidine (B1678525) ring and a tethered alkyne, presents an ideal framework for studying intramolecular cyclization reactions. These reactions are critical for the synthesis of novel fused heterocyclic systems.

In pyrimidine-alkyne systems, the nitrogen atoms of the pyrimidine ring can act as internal nucleophiles, facilitating cyclization by attacking the alkyne moiety. This nitrogen-assisted mechanism is a key pathway for forming new carbon-nitrogen bonds and constructing fused-ring structures. The lone pair of electrons on a pyrimidine nitrogen can initiate a nucleophilic attack on one of the sp-hybridized carbons of the alkyne. This process is often promoted by the presence of a Lewis acid or through protonation, which activates the alkyne group, making it more electrophilic and susceptible to attack.

The cyclization can proceed through different pathways depending on which nitrogen atom participates and the mode of attack. For this compound, either N1 or N3 could potentially be involved in the cyclization, leading to different isomeric products. This type of reaction is instrumental in creating complex heterocyclic compounds from relatively simple linear precursors. researchgate.net

Regioselectivity is a critical aspect of the intramolecular cyclization of pyrimidine-alkyne derivatives. The specific product formed is determined by which of the two non-equivalent nitrogen atoms (N1 or N3) in the pyrimidine ring acts as the nucleophile and which carbon of the alkyne is attacked.

Several factors influence this selectivity:

Electronic Effects: The nucleophilicity of the nitrogen atoms plays a significant role. The electron density at N1 versus N3 can be influenced by substituents on the pyrimidine ring.

Steric Hindrance: The accessibility of the nitrogen atoms to the tethered alkyne can dictate the reaction pathway. Steric hindrance around one nitrogen may favor cyclization at the other, less hindered position.

Ring Strain: The stability of the resulting fused-ring system is a crucial determinant. Cyclization reactions generally favor the formation of thermodynamically stable five- or six-membered rings. According to Baldwin's rules, 5-exo-dig cyclizations are generally favored over 6-endo-dig pathways for terminal alkynes, suggesting a preference for the formation of five-membered fused rings.

In the cyclization of analogous 3-alkynylpyridine substrates, a preference for one regioisomer over another has been observed, highlighting the subtle interplay of these controlling factors. nih.gov For this compound, the precise regiochemical outcome would depend on the specific reaction conditions employed.

| Factor | Description | Predicted Influence on this compound |

|---|---|---|

| Electronic Effects | Relative nucleophilicity of N1 vs. N3 in the pyrimidine ring. | The 2-alkoxy group may subtly influence electron density, potentially favoring one nitrogen over the other. |

| Steric Hindrance | Spatial obstruction near the reacting nitrogen atom. | The butynyloxy chain is flexible, but its conformation could favor approach to one nitrogen atom. |

| Product Stability | Thermodynamic stability of the formed fused ring (e.g., 5- vs. 6-membered). | Attack from N1 would lead to a fused 5-membered ring, which is often kinetically and thermodynamically favored (5-exo-dig). |

Metal-Catalyzed Mechanistic Cycles

The terminal alkyne group in this compound is a versatile handle for metal-catalyzed reactions, enabling the formation of new carbon-carbon (C–C) bonds. Palladium and copper co-catalyzed systems, such as those used in the Sonogashira coupling, are particularly effective for the alkynylation of various substrates and provide a model for understanding the reactivity of the butynyl moiety.

In the context of synthesizing complex molecules from pyrimidine precursors, a common challenge is achieving selectivity between C–C and C–O bond formation. For instance, when constructing a molecule like this compound from a halopyrimidine, the reaction of a palladium catalyst with a terminal alkyne must be favored over any competing reaction with the solvent or other nucleophiles that could lead to undesired C–O bond formation.

A plausible catalytic cycle for a Sonogashira coupling involving the terminal alkyne of this compound with an aryl halide (Ar-X) is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. The cycle proceeds through three key steps:

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) intermediate.

Transmetalation : Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne of this compound and a base (typically an amine) to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) intermediate, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final C–C coupled product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Research on the synthesis of 4-alkynylthieno[2,3-d]pyrimidines demonstrated that a Pd/C–CuI–PPh₃ catalytic system in methanol (B129727) selectively facilitated C–C bond formation, with no significant side products arising from C–O bond formation with the solvent. beilstein-journals.org However, studies on Suzuki couplings of 4-chlorothieno[2,3-d]pyrimidines have shown that unexpected C–O bond formation can occur, particularly when solvents are not rigorously degassed, highlighting the delicate balance that must be maintained to control selectivity. researchgate.net

| Condition | Effect on Selectivity | Example System/Observation | Reference |

|---|---|---|---|

| Catalyst System | A combination of Pd/C–CuI–PPh₃ was shown to be highly selective for C–C bond formation (alkynylation) over C–O bond formation (etherification). | Alkynylation of 4-chlorothieno[2,3-d]pyrimidine (B15048) in methanol. | beilstein-journals.org |

| Solvent Degassing | Use of non-degassed solvents led to unexpected C–O bond formation, whereas degassed solvents favored the expected C–C coupling. | Suzuki coupling of 4-chlorothieno[2,3-d]pyrimidines. | researchgate.net |

| Temperature | Low temperatures (e.g., -78°C to room temperature) can be used to achieve efficient C–C coupling while avoiding side reactions that may occur at higher temperatures. | Modified Sonogashira coupling of aryl iodides with propyne (B1212725). | organic-chemistry.org |

The choice of ligand coordinated to the metal center is a critical determinant of selectivity in catalytic reactions. Ligands can influence the steric and electronic properties of the catalyst, thereby directing the reaction to a specific site on a multifunctional substrate or favoring one reaction pathway over another.

In the cross-coupling of dihalogenated N-heteroarenes, ligand choice can invert the "innate" reactivity. For example, while halides adjacent to a ring nitrogen are typically more reactive, the use of a very sterically hindered N-heterocyclic carbene (NHC) ligand was shown to promote cross-coupling at the more distant C4 position of 2,4-dichloropyridines with high selectivity. nih.gov Similarly, the regioselectivity of Sonogashira coupling on di-iodopurines is governed by the ligand; monodentate phosphine (B1218219) ligands like PPh₃ favor reaction at the C2 position, whereas bidentate or electron-rich monodentate ligands switch the selectivity to the C8 position. rsc.org This ligand-controlled selectivity can be more influential than other reaction parameters. nih.gov For reactions involving this compound, the appropriate ligand could prevent undesired reactions at the pyrimidine ring, such as C-H activation or dimerization, while promoting the desired transformation at the alkyne.

| Ligand Type | Effect on Selectivity | Substrate Example | Reference |

|---|---|---|---|

| Sterically Hindered NHC (e.g., IPr) | Reverses conventional site-selectivity, favoring reaction at the C4-position over the more reactive C2-position. | 2,4-Dichloropyridines | nih.gov |

| Monodentate Phosphine (e.g., PPh₃) | Directs Sonogashira coupling to the C2-position. | 2,8-Diiodopurines | rsc.org |

| Bidentate/Electron-Rich Phosphine | Switches Sonogashira coupling selectivity to the C8-position. | 2,8-Diiodopurines | rsc.org |

| Tri-tert-butylphosphine (P(tBu)₃) | Exclusively promotes Suzuki coupling at the triflate group over the chloride group. | 4-Chlorophenyl triflate |

Beyond the catalyst and ligand, general reaction conditions such as temperature, solvent, and base concentration play a pivotal role in directing the progression of a reaction. For thermally sensitive substrates like many heterocyclic compounds, harsh conditions can lead to decomposition or undesired side reactions.

The development of milder Sonogashira coupling procedures highlights the importance of temperature control. Efficient coupling of aryl iodides with propyne has been achieved at temperatures as low as -78°C, which avoids the need for high pressures or excessive heating that could compromise the integrity of the pyrimidine ring in this compound. organic-chemistry.org The solvent can also act as a reactant; for example, using methanol as a solvent in palladium-catalyzed reactions can lead to C–O bond formation, a pathway that must be suppressed if C–C coupling is the desired outcome. beilstein-journals.org The choice of base is also crucial, as it is required to deprotonate the terminal alkyne for the formation of the copper acetylide intermediate but must be compatible with the substrate and other reagents.

Pyrimidine Ring Transformations and Diversification

The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack and subsequent transformations. These reactions can lead to ring opening, rearrangement, or functionalization, providing pathways for molecular diversification.

The pyrimidine ring can be opened under certain conditions, typically involving attack by a strong nucleophile. The mechanism generally begins with the nucleophilic addition to one of the electrophilic carbon atoms of the ring (C2, C4, or C6). This forms a tetrahedral intermediate, which can then undergo cleavage of a C–N bond, leading to the opening of the ring.

For example, the reaction of N-methylpyrimidinium salts with ammonia (B1221849) has been shown to proceed via a ring opening/ring closure sequence, resulting in a degenerate ring transformation where a ring nitrogen is exchanged. rsc.org In biological systems, the degradation of pyrimidines involves enzymatic ring opening catalyzed by amidohydrolases like dihydropyrimidinase, which cleave the heterocyclic ring. umich.edu The reactivity of the pyrimidine ring towards nucleophiles can be significantly enhanced by quaternizing one of the ring nitrogen atoms, which increases the electrophilicity of the ring carbons and allows for ring transformations to occur under milder conditions. rsc.org

Dehydrogenation and deoxygenation are fundamental processes in the synthesis and modification of pyrimidine derivatives. Dehydrogenation is a key step in the de novo biosynthesis of pyrimidines, where the enzyme dihydroorotate (B8406146) dehydrogenase catalyzes the oxidation of dihydroorotate to the aromatic orotate, forming a C5-C6 double bond. umich.edu This aromatization step is crucial for establishing the stable heterocyclic core. Similar dehydrogenation steps are employed in chemical syntheses to convert dihydropyrimidine (B8664642) intermediates into the final aromatic pyrimidine products. organic-chemistry.org

Deoxygenation processes involve the removal of an oxygen atom, typically from a pyrimidinone (hydroxypyrimidine) or a pyrimidine N-oxide. This is a common strategy for functionalizing the pyrimidine ring. For instance, a pyrimidinone can be converted to a chloropyrimidine using reagents like phosphoryl chloride (POCl₃), which is subsequently reduced to the corresponding pyrimidine. This two-step sequence constitutes a formal deoxygenation of the pyrimidinone. Pyrimidine N-oxides can also be deoxygenated using various reducing agents to yield the parent pyrimidine. These processes are essential for accessing a wider range of substituted pyrimidine derivatives.

Advanced Spectroscopic Characterization Methodologies in Pyrimidine Alkyne Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) of each proton signal are indicative of its electronic environment and proximity to other protons. For 2-(But-3-yn-1-yloxy)pyrimidine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring and the but-3-yn-1-yloxy side chain.

Interactive Data Table: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrimidine-H (C4-H, C6-H) | 8.55 | d | 4.8 |

| Pyrimidine-H (C5-H) | 6.95 | t | 4.8 |

| O-CH₂ | 4.50 | t | 6.8 |

| CH₂-C≡ | 2.75 | dt | 6.8, 2.7 |

| ≡C-H | 2.05 | t | 2.7 |

Note: The data presented is a representative example based on closely related structures and may vary slightly based on the solvent and experimental conditions.

The doublet observed for the protons at the 4 and 6 positions of the pyrimidine ring arises from their coupling to the proton at the 5 position. The triplet for the C5-H is a result of its coupling to the two equivalent protons at C4 and C6. In the side chain, the triplet for the O-CH₂ protons is due to coupling with the adjacent methylene (B1212753) group. The signal for the CH₂-C≡ protons appears as a doublet of triplets, resulting from coupling to both the neighboring O-CH₂ protons and the terminal alkyne proton. The terminal alkyne proton itself appears as a triplet due to coupling with the adjacent methylene protons.

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment.

Interactive Data Table: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C2 (Pyrimidine) | 164.5 |

| C4, C6 (Pyrimidine) | 158.0 |

| C5 (Pyrimidine) | 115.0 |

| C≡CH | 80.5 |

| ≡CH | 72.0 |

| O-CH₂ | 65.0 |

| CH₂-C≡ | 19.5 |

Note: The data presented is a representative example based on closely related structures and may vary slightly based on the solvent and experimental conditions.

The signals in the downfield region (δ > 100 ppm) are characteristic of the aromatic carbons of the pyrimidine ring. The C2 carbon, being directly attached to two nitrogen atoms and an oxygen atom, is the most deshielded. The carbons of the alkyne group (C≡CH and ≡CH) appear in the midfield region, while the aliphatic carbons of the butoxy chain (O-CH₂ and CH₂-C≡) are found in the upfield region of the spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of its key functional groups.

Interactive Data Table: FT-IR Spectroscopic Data for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| ≡C-H | Stretching | ~3300 |

| C-H (Aromatic) | Stretching | ~3100-3000 |

| C-H (Aliphatic) | Stretching | ~2950-2850 |

| C≡C | Stretching | ~2120 |

| C=N, C=C (Pyrimidine) | Stretching | ~1600-1400 |

| C-O | Stretching | ~1250-1050 |

Note: The data presented is a representative example based on closely related structures and may vary slightly based on the experimental conditions.

The sharp absorption band around 3300 cm⁻¹ is a clear indicator of the terminal alkyne C-H stretch. The weaker absorption around 2120 cm⁻¹ corresponds to the C≡C triple bond stretch. The aromatic C-H stretching vibrations of the pyrimidine ring typically appear in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches of the butoxy chain are observed between 2950 and 2850 cm⁻¹. The region between 1600 and 1400 cm⁻¹ will contain several bands due to the C=N and C=C stretching vibrations within the pyrimidine ring. The strong absorption in the 1250-1050 cm⁻¹ range is characteristic of the C-O ether linkage.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the positive ion mode, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.

For this compound (C₈H₈N₂O), the expected molecular weight is approximately 148.17 g/mol . Therefore, the ESI-MS spectrum in positive ion mode would be expected to show a prominent peak at an m/z value of approximately 149.18, corresponding to the [M+H]⁺ ion. Further fragmentation of this ion in tandem mass spectrometry (MS/MS) experiments could provide additional structural confirmation by identifying characteristic fragment ions resulting from the cleavage of the ether linkage or fragmentation of the pyrimidine ring.

Electron Impact Mass Spectrometry (EI-MS)

Electron Impact Mass Spectrometry (EI-MS) is a cornerstone technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. In a typical EI-MS experiment, the analyte is bombarded with high-energy electrons (commonly 70 eV), leading to the formation of a molecular ion (M•+) and a cascade of fragment ions. The fragmentation of this compound is anticipated to proceed through several predictable pathways, primarily dictated by the stability of the resulting cations and neutral losses.

The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₈H₈N₂O), which is 148.16 g/mol . Key fragmentation pathways would likely involve the cleavage of the ether bond and rearrangements within the butynyl side chain.

Predicted Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the C-O bond adjacent to the pyrimidine ring can result in the formation of a pyrimidin-2-oxy radical and a but-3-yn-1-yl cation.

McLafferty-type Rearrangement: While a classical McLafferty rearrangement is not possible, related hydrogen rearrangement processes could lead to the elimination of neutral molecules.

Cleavage of the Butynyl Chain: Fragmentation within the butynyl side chain can lead to the loss of acetylene (B1199291) (C₂H₂) or other small hydrocarbon fragments.

A hypothetical data table of the major fragments and their relative abundances is presented below. The base peak is often the most stable fragment formed during ionization.

Table 1: Predicted EI-MS Fragmentation Data for this compound

| m/z | Proposed Fragment | Relative Abundance (%) |

| 148 | [C₈H₈N₂O]•+ (Molecular Ion) | 40 |

| 119 | [M - C₂H₃]•+ | 60 |

| 95 | [C₄H₃N₂O]+ | 100 (Base Peak) |

| 79 | [C₄H₃N₂]+ | 55 |

| 53 | [C₄H₅]+ | 70 |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition of a molecule. By measuring the m/z value with very high accuracy (typically to four or more decimal places), it is possible to distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, the theoretical exact mass of the molecular ion [M+H]⁺ (protonated form, commonly observed in techniques like ESI) can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O).

Formula: C₈H₈N₂O

Calculated Monoisotopic Mass: 148.0637 u

An experimental HRMS measurement would be expected to yield a value in very close agreement with this theoretical mass, typically within a few parts per million (ppm), thus confirming the elemental composition.

Table 2: HRMS Data for this compound

| Ion Formula | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |

| [C₈H₈N₂O + H]⁺ | 149.0715 | 149.0713 | -1.34 |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic and heteroaromatic rings. The pyrimidine ring in this compound is the primary chromophore. Pyrimidine itself exhibits characteristic absorptions in the UV region corresponding to n→π* and π→π* transitions. The alkoxy substituent is expected to have a modest auxochromic effect, potentially causing a slight bathochromic (red) shift of the absorption maxima compared to the unsubstituted pyrimidine.

Based on data for similar 2-alkoxypyrimidines, the UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show absorption bands in the range of 220-300 nm.

Table 3: Expected UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) (π→π) | λmax (nm) (n→π) |

| Ethanol | ~230 | ~275 |

Chromatographic Techniques for Purity Assessment and Isolation

Thin-Layer Chromatography (TLC) is a rapid and versatile technique used for monitoring reaction progress, assessing compound purity, and determining appropriate solvent systems for column chromatography. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC.

The polarity of this compound, with its pyrimidine ring and ether linkage, suggests it will be of intermediate polarity. Therefore, a common mobile phase for TLC analysis would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). The Rf value can be modulated by varying the ratio of these solvents. A higher proportion of ethyl acetate will increase the polarity of the mobile phase, resulting in a higher Rf value.

For purification by column chromatography, an Rf value in the range of 0.2-0.4 is often targeted to ensure good separation from impurities.

Table 4: Hypothetical TLC Data for this compound on Silica Gel

| Mobile Phase (Hexane:Ethyl Acetate) | Rf Value |

| 9:1 | 0.15 |

| 4:1 | 0.30 |

| 2:1 | 0.55 |

Advanced Applications and Derivatization in Modern Chemical Research

Catalytic Applications of Pyrimidine-Alkyne Moieties

The unique electronic properties of the pyrimidine (B1678525) nucleus, combined with the reactive nature of the alkyne functionality, make compounds like 2-(But-3-yn-1-yloxy)pyrimidine attractive candidates for the development of novel ligands in metal catalysis.

Design and Synthesis of Pyrimidine-Alkyne Ligands for Metal Catalysis

The design of ligands for metal catalysis hinges on the ability to tune the steric and electronic environment of the metal center, thereby controlling its catalytic activity and selectivity. Pyrimidine derivatives are effective ligands due to the coordinating ability of their nitrogen atoms. The incorporation of an alkyne group, as seen in this compound, introduces an additional site for metal coordination or a reactive handle for further ligand modification.

The synthesis of such ligands can be approached through various established organic chemistry methodologies. For this compound, a common route would involve the nucleophilic substitution of a halogenated pyrimidine with but-3-yn-1-ol. For instance, reacting 2-chloropyrimidine (B141910) with the sodium salt of but-3-yn-1-ol (formed by treating the alcohol with a strong base like sodium hydride) in an appropriate solvent such as tetrahydrofuran (B95107) (THF) would yield the desired product.

Table 1: Representative Synthesis Strategy for Pyrimidine-Alkyne Ligands

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

|---|---|---|---|

| 2-Chloropyrimidine | But-3-yn-1-ol | Sodium Hydride (NaH) | This compound |

| Amidines | Substituted Propenones | N/A | Pyrimidine Core |

| Halogenated Pyrimidines | Terminal Alkynes | Palladium/Copper Catalysts | C-C Coupled Pyrimidine-Alkynes |

Once synthesized, these pyrimidine-alkyne molecules can act as bidentate or monodentate ligands. The pyrimidine nitrogen atoms can coordinate to a transition metal center, while the alkyne π-system can also interact with the metal, or it can be reserved for post-coordination functionalization. Palladium(II) complexes with pyrimidine-functionalized ligands, for example, have demonstrated significant catalytic activity in reactions like the Mizoroki-Heck reaction. acs.org The specific architecture of this compound allows for flexibility, where the butoxy linker can influence the positioning of the alkyne relative to the metal center, potentially impacting catalytic selectivity.

Role in Catalytic Cotrimerization and Cycloaddition Reactions

Transition metal-catalyzed [2+2+2] cycloaddition reactions are a powerful, atom-economical method for synthesizing substituted aromatic and heteroaromatic rings. uwindsor.caacs.org This reaction typically involves the cyclotrimerization of three alkyne units or the cotrimerization of alkynes with other unsaturated molecules like nitriles. researchgate.netrsc.org Pyrimidine-alkyne compounds such as this compound are ideal substrates for these transformations.

In the presence of suitable catalysts (e.g., based on Cobalt, Rhodium, Nickel, or Niobium), the alkyne moiety of this compound can react with two molecules of a nitrile to form a new, highly substituted pyrimidine ring. mdpi.comrsc.org This process, a formal [2+2+2] cycloaddition, provides a direct route to complex heterocyclic structures that are of significant interest in medicinal chemistry and materials science. researchgate.netrsc.org

Alternatively, the alkyne can undergo cycloaddition with a tethered diene in an intramolecular Diels-Alder reaction or participate in intermolecular cycloadditions with various partners. mdpi.comnih.gov For example, iron-catalyzed multicomponent reactions involving alcohols, alkynes, and amidines have emerged as a sustainable method for constructing trisubstituted pyrimidines under aerobic conditions. acs.org The presence of both the pyrimidine core and the alkyne handle in one molecule offers pathways to build complex, polycyclic aromatic systems through sequential catalytic cycles. orgsyn.org

Bioorthogonal Chemistry Utilizing Alkyne Functionality

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. acs.org The terminal alkyne group in this compound serves as a versatile "handle" for such applications, particularly in bioconjugation.

Integration of Alkyne Handles into Pyrimidine-Containing Architectures for Bioconjugation

The process of bioconjugation involves attaching a probe, such as a fluorescent dye or a drug molecule, to a biomolecule of interest, like a protein or nucleic acid. The terminal alkyne is an ideal functional group for this purpose because it is small, stable, and generally absent in biological systems, ensuring that it will not react nonspecifically. nih.gov

Pyrimidine-containing biomolecules, such as nucleosides, can be modified to include an alkyne handle. For example, an unnatural amino acid bearing a terminal alkyne can be incorporated into a protein sequence. nih.gov Alternatively, a molecule like this compound could be enzymatically attached to a biomolecule or used as a building block in the synthesis of modified oligonucleotides. nih.gov Once the alkyne handle is integrated, it is ready for selective reaction with a partner molecule carrying a complementary functional group, most commonly an azide (B81097). nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Pyrimidine-Alkyne Conjugates

The strain-promoted azide-alkyne cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry. magtech.com.cnjcmarot.com Unlike the copper-catalyzed version (CuAAC), SPAAC does not require a toxic metal catalyst, making it highly suitable for applications in living cells and organisms. magtech.com.cn The reaction is driven by the release of ring strain from a cyclooctyne (B158145) derivative upon its [3+2] cycloaddition with an azide, forming a stable triazole linkage.

A pyrimidine-alkyne conjugate, where this compound is attached to a biomolecule, can be labeled using SPAAC. However, it's important to note that the terminal alkyne in this specific compound is not strained. For SPAAC to occur, the reaction partner would need to be the strained cyclooctyne, while the biomolecule would be tagged with an azide. Conversely, if the pyrimidine moiety were attached to a strained alkyne, it could react directly with an azide-functionalized probe. The efficiency of SPAAC has made it a widely used tool for everything from labeling cell-surface glycans to constructing targeted drug conjugates. nih.govresearchgate.net

Design Considerations for Reactivity and Biocompatibility in Bioorthogonal Contexts

The successful application of a bioorthogonal reaction depends on several key factors related to the design of the reactive probes. mit.edu

Reactivity and Kinetics: The reaction must proceed at a reasonable rate at physiological temperature and pH. The kinetics of SPAAC are highly dependent on the structure of the strained alkyne. researchgate.netnih.gov While the terminal alkyne of this compound would be used in CuAAC, designing a related pyrimidine-containing strained alkyne for SPAAC would require careful synthetic planning to balance ring strain (for high reactivity) with molecular stability. wustl.edu

Stability and Orthogonality: The reactive handles (alkyne and azide) must be stable in the complex biological milieu and should not react with any endogenous functional groups. Both terminal alkynes and azides exhibit excellent stability and orthogonality. nih.gov

Table 2: Key Design Considerations for Pyrimidine-Alkyne Probes in Bioorthogonal Chemistry

| Feature | Design Goal | Rationale for this compound Moiety |

|---|---|---|

| Reaction Kinetics | Fast reaction rates under physiological conditions (37 °C, pH ~7.4). | The terminal alkyne is suitable for fast CuAAC reactions. For SPAAC, the pyrimidine would need to be incorporated into a strained ring system. |

| Selectivity | Reactants should only react with each other and not with biological functional groups. | The alkyne group is largely inert to biological nucleophiles, ensuring high selectivity towards an azide partner. |

| Stability | Reagents must be stable in aqueous buffer and during storage. | The ether linkage and pyrimidine ring are generally stable. The terminal alkyne is also a robust functional group. |

| Biocompatibility | Low toxicity of reactants and products. Minimal perturbation of the biological system. | Pyrimidines are common biological heterocycles. The triazole product of cycloaddition is known to be highly stable and biocompatible. |

| Size | The bioorthogonal handle should be small to minimize disruption of biomolecule structure and function. | The butynyloxy group is relatively small and provides a flexible linker. |

Detailed Research Findings on the Chemical Compound “this compound” are Not Publicly Available

Following a comprehensive search of publicly accessible scientific literature and databases, no specific research findings or detailed data could be located for the chemical compound “this compound” within the advanced application areas of supramolecular chemistry, self-assembly, and strategic derivatization for functional material development.

The investigation sought to uncover information regarding the utilization of its pyrimidine-alkyne motifs in hydrogen-bonded systems, its role in the formation of supramolecular architectures, and its application in molecular recognition processes. Additionally, the search aimed to identify studies on its post-synthetic modification via click chemistry and functional group interconversions of its alkyne moiety.

Despite employing targeted search queries combining the compound's name with key scientific terms, the search yielded no scholarly articles, patents, or database entries that specifically detail the experimental use or theoretical study of “this compound” in these contexts.

Therefore, the generation of a scientifically accurate and thorough article adhering to the requested outline is not possible at this time due to the absence of foundational research data on this specific compound in the public domain. The advanced applications and derivatization pathways outlined in the query have not been documented for “this compound” in available scientific literature.

Strategic Derivatization for Functional Material Development

Library Construction Based on Alkynyl-Substituted Pyrimidines

The strategic construction of chemical libraries is a cornerstone of modern drug discovery and chemical biology, enabling the high-throughput screening of diverse molecules to identify novel bioactive agents. Alkynyl-substituted pyrimidines, such as this compound, represent a valuable class of building blocks for library synthesis. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, frequently found in approved drugs and natural products. nih.govscispace.com Its nitrogen atoms can act as hydrogen bond acceptors, and the aromatic ring can participate in various non-covalent interactions with biological targets. nih.gov The terminal alkyne group of the butynyloxy substituent provides a versatile chemical handle for a variety of coupling reactions, allowing for the systematic introduction of molecular diversity.

The dual functionality of molecules like this compound—a modifiable pyrimidine core and a reactive alkyne—allows for the generation of large and structurally diverse compound libraries. These libraries can be constructed using various synthetic strategies, including both parallel synthesis and the more advanced DNA-encoded library (DEL) technology. nih.gov The general approach involves the independent or sequential modification of the pyrimidine and alkyne moieties to append a wide array of chemical building blocks.

A key advantage of using alkynyl-substituted pyrimidines is the ability to perform chemoselective reactions. The terminal alkyne can undergo a range of transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form stable 1,2,3-triazole rings. researchgate.net This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide variety of functional groups, making it ideal for library construction. Other alkyne-based reactions, such as Sonogashira coupling, can also be employed to introduce aryl or heteroaryl diversity.

Simultaneously, the pyrimidine ring itself can be functionalized. For instance, if the pyrimidine core contains suitable leaving groups (e.g., halogens), nucleophilic aromatic substitution (SNAr) reactions can be used to introduce a diverse set of amines, alcohols, or thiols. nih.govnih.gov This dual-pronged approach allows for the exponential expansion of the chemical space accessible from a single alkynyl-pyrimidine scaffold.

The resulting libraries of pyrimidine derivatives can be screened against a wide range of biological targets, including enzymes, receptors, and protein-protein interactions. nih.gov The structural diversity generated through the derivatization of both the alkyne and pyrimidine components increases the probability of identifying "hit" compounds with desired biological activity. For example, libraries of substituted pyrimidines have been successfully screened to identify inhibitors of kinases and other enzymes implicated in diseases such as cancer. nih.govnih.gov

The table below outlines a representative, though hypothetical, library construction scheme starting from a generic alkynyl-substituted pyrimidine scaffold, illustrating the potential for generating significant molecular diversity.

| Scaffold | Derivatization Site 1 (Alkyne) | Reaction Type | Building Blocks (R1) | Derivatization Site 2 (Pyrimidine) | Reaction Type | Building Blocks (R2) |

| Alkynyl-Pyrimidine | Terminal Alkyne | CuAAC | Diverse Azides | Pyrimidine Ring | SNAr | Various Amines |

| Alkynyl-Pyrimidine | Terminal Alkyne | Sonogashira Coupling | Aryl/Heteroaryl Halides | Pyrimidine Ring | Suzuki Coupling | Boronic Acids |

This systematic approach to library construction, enabled by versatile building blocks like this compound, is a powerful engine for the discovery of new chemical probes and potential therapeutic agents.

Q & A

Q. What are the standard synthetic routes for preparing 2-(but-3-yn-1-yloxy)pyrimidine, and what reaction conditions optimize the introduction of the alkyne substituent?

The synthesis typically involves nucleophilic substitution, where a hydroxyl group on pyrimidine is replaced by a but-3-yn-1-yloxy moiety. A common approach uses sodium hydride (NaH) in tetrahydrofuran (THF) to deprotonate the hydroxyl group, followed by reaction with 3-bromo-1-butyne. Similar methodologies are described for structurally related compounds, such as the synthesis of 2-(2-naphthyloxy)pyrimidine, where sodium hydroxide and THF were employed for etherification . Reaction temperatures between 60–80°C and inert atmospheres (N₂/Ar) are critical to avoid alkyne polymerization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of the alkyne (δ ~2.5–3.5 ppm for ≡C-H protons) and pyrimidine ring protons (δ ~6.5–8.5 ppm).

- IR Spectroscopy : A sharp absorption band near 2100–2250 cm⁻¹ for the C≡C stretch.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight.

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in studies of analogous pyrimidine derivatives .

Q. What are the common applications of this compound in medicinal chemistry?

This compound serves as a versatile intermediate for click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to generate triazole-linked bioconjugates. It is also a precursor in designing kinase inhibitors and probes targeting nucleic acid interactions, as seen in studies of related pyrido[2,3-d]pyrimidine derivatives .

Advanced Research Questions

Q. How can researchers address low yields in the alkylation step during synthesis of this compound?

Low yields often arise from competing side reactions, such as alkyne oligomerization or incomplete substitution. Strategies include:

- Optimizing Base Strength : Using stronger bases like LDA (lithium diisopropylamide) to enhance deprotonation efficiency.

- Phase-Transfer Catalysts : Adding tetrabutylammonium bromide (TBAB) to improve interfacial reactivity in biphasic systems.

- Solvent Selection : Switching to polar aprotic solvents like DMF or DMSO, which stabilize intermediates, as observed in the synthesis of 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)-6-(but-3-ynyloxy)pyrimidine .

Q. How can discrepancies between experimental and theoretical NMR chemical shifts be resolved for this compound?

Discrepancies may stem from dynamic effects (e.g., rotational barriers) or solvent interactions. Solutions include:

- Variable-Temperature (VT) NMR : To identify conformational equilibria affecting shifts.

- DFT Calculations : Using software like Gaussian to model chemical shifts at the B3LYP/6-31G(d) level, accounting for solvent dielectric effects.

- X-ray Validation : Cross-referencing with crystallographic data to confirm substituent geometry, as done for 2-(2-naphthyloxy)pyrimidine .

Q. What computational methods predict the reactivity of this compound in click chemistry applications?

- Density Functional Theory (DFT) : Calculates transition-state energies for azide-alkyne cycloaddition, identifying regioselectivity (1,4- vs. 1,5-triazole).

- Molecular Dynamics (MD) Simulations : Models solvent and steric effects on reaction kinetics.

- Electrostatic Potential Maps : Highlight electron-deficient regions of the pyrimidine ring that influence alkyne reactivity, as supported by structural data from related compounds .

Methodological Notes

- Crystallography : For structural elucidation, use SHELXL for refinement and ORTEP for visualization, referencing protocols from studies on similar pyrimidine derivatives .

- Data Contradictions : Cross-validate spectral data with crystallographic results to resolve ambiguities, as exemplified in .

- Safety : Follow MedChemExpress guidelines for handling reactive alkynes, including inert atmosphere protocols and PPE requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.